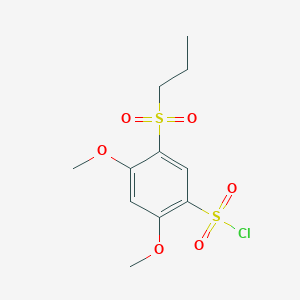![molecular formula C7H12O4 B14406359 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 84137-71-3](/img/structure/B14406359.png)
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is a cyclic carbonate compound. It is a derivative of 1,3-dioxolan-2-one, which is known for its applications in various chemical processes. The compound’s structure includes a dioxolane ring with an isopropyl group attached via an oxygen atom, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one can be achieved through several methods:
Williamson Ether Synthesis: This method involves the reaction of 4-(hydroxymethyl)-1,3-dioxolan-2-one with isopropyl bromide in the presence of a base such as sodium hydride.
Transesterification: This method involves the reaction of a cyclic carbonate with an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolan-2-one: The parent compound, which lacks the isopropyl group.
4-Methyl-1,3-dioxolan-2-one: A similar compound with a methyl group instead of an isopropyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another derivative with different substituents.
Uniqueness
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds.
Propriétés
Numéro CAS |
84137-71-3 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-(propan-2-yloxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-5(2)9-3-6-4-10-7(8)11-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
DSDOZMLOSAHLDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1COC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


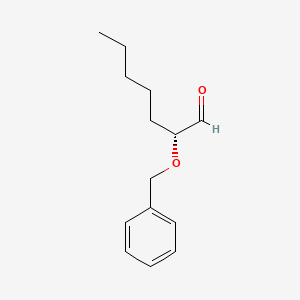

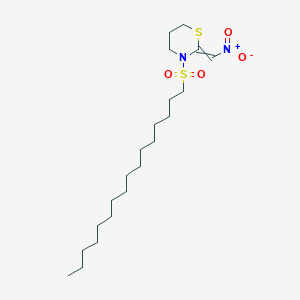
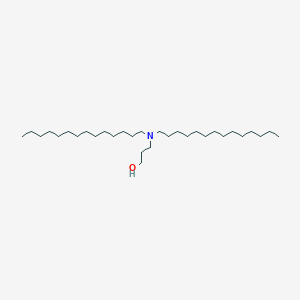

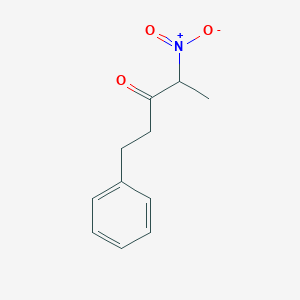


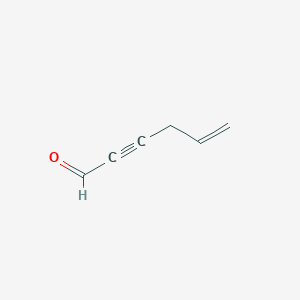
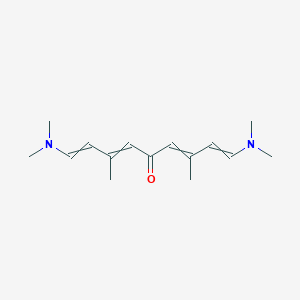
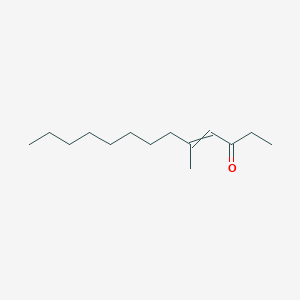
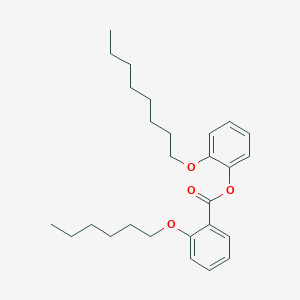
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
